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Compound of Interest

Compound Name: A68828

Cat. No.: B1261370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine D1 receptor agonist A68828,

focusing on its cross-reactivity with other receptor systems. Due to the limited availability of

comprehensive public data for A68828, this guide leverages information on structurally and

pharmacologically similar compounds, namely A68930 and A-86929, to provide a

representative profile. This information is crucial for researchers investigating the therapeutic

potential and off-target effects of D1 receptor agonists.

Introduction to A68828 and its Analogs
A68828 belongs to a class of potent and selective dopamine D1 receptor agonists.

Understanding the selectivity of such compounds is paramount in drug development to

maximize therapeutic efficacy while minimizing off-target effects. This guide explores the

binding affinities and functional potencies of A68828's close analogs at various dopamine,

adrenergic, and serotonin receptors.

Comparative Receptor Binding and Functional Data
The following tables summarize the available quantitative data for A68930 and A-86929,

serving as a proxy for the expected selectivity profile of A68828.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of

A68930
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Receptor Binding Affinity (Ki, nM)
Functional Potency (EC50,
nM)

Dopamine D1 Not explicitly stated
2.1 (rat caudate-putamen), 2.5

(fish retina)[1][2]

Dopamine D2 Not explicitly stated 3920[1][2]

Table 2: Adrenergic Receptor Activity of A68930

Receptor Activity

Alpha-1 Adrenergic Virtually inactive[2]

Alpha-2 Adrenergic Weak agonist activity[2]

Beta Adrenergic Virtually inactive[2]

Table 3: Dopamine Receptor Selectivity of A-86929

Receptor Class
Binding Affinity Selectivity
(D1 vs. D2)

Functional Assay
Selectivity (D1 vs. D2)

Dopamine ~20-fold D1 selective >400-fold D1 selective

Note: A-86929 was found to have moderate to weak affinity (Ki > 1 µM) at other monoaminergic

and peptidergic receptors.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of D1 receptor agonists and a

general workflow for assessing receptor binding and functional activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2936015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2936015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A68828 (Agonist) Dopamine D1 ReceptorBinds to Gs ProteinActivates Adenylyl CyclaseStimulates cAMPConverts ATP to

ATP

Protein Kinase AActivates Cellular Response
(e.g., gene expression, neuronal excitability)

Phosphorylates targets leading to

Binding Assay Functional Assay (cAMP)

Receptor Membrane
Preparation

Incubation with
Radioligand & A68828

Separation of Bound
and Free Ligand

Quantification of
Bound Radioactivity

Ki Calculation

Cell Culture with
Receptor Expression

Stimulation with A68828

Cell Lysis

cAMP Measurement
(e.g., HTRF, AlphaScreen)

EC50 Calculation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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